molecular formula C8H17ClN2O B2684121 (R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride CAS No. 1349702-37-9

(R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride

Cat. No. B2684121
CAS RN: 1349702-37-9
M. Wt: 192.69
InChI Key: ILRFAIPIIRTLOX-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride, also known as α-Pyrrolidinopentiophenone (α-PVP), is a synthetic cathinone that belongs to the class of substituted cathinones. α-PVP is a potent psychoactive substance that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, the use of α-PVP as a recreational drug is associated with several adverse effects, including addiction, psychosis, and even death. In recent years, there has been a growing interest in studying the pharmacological and toxicological properties of α-PVP to understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Pharmacological Research

This compound has been studied for its potential in pharmacological applications, particularly as part of compounds showing activity as serotonin receptor antagonists. For instance, research on the pharmacological profiles of related compounds such as R-96544, which is an active form of a novel 5-HT2A receptor antagonist, shows potential in the inhibition of platelet aggregation induced by serotonin, among other effects (Ogawa, T., Sugidachi, A., Tanaka, N., Fujimoto, K., & Asai, F., 2002). These findings highlight the relevance of such compounds in the development of treatments targeting serotonin receptors, which could have implications for various medical conditions.

Organic Synthesis and Medicinal Chemistry

In organic chemistry and medicinal chemistry, there's ongoing research into the synthesis of compounds containing the (R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride structure for antitumor activity, among other applications. Studies have been conducted on the synthesis of tertiary aminoalkanol hydrochlorides for their potential antitumor properties, indicating the importance of these compounds in seeking new therapeutic agents (Isakhanyan, A. U., Gevorgyan, G., Chshmarityan, S. G., Nersesyan, L., Agaronyan, A. S., Danielyan, I. S., Stepanyan, G. M., & Panosyan, G., 2016).

Enantioselective Synthesis

There is also a focus on the enantioselective synthesis of γ-aminobutyric acid derivatives, which are crucial for developing pharmacologically active molecules. The enantioselective synthesis methods developed for related compounds can be instrumental in producing enantiomerically pure substances necessary for drug development, showcasing the chemical versatility and applicability of this compound in synthesizing complex organic molecules (Reznikov, A., Golovin, E. V., & Klimochkin, Y., 2013).

properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-4-3-7(9)5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRFAIPIIRTLOX-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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